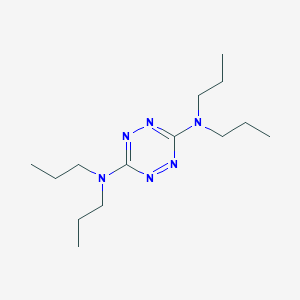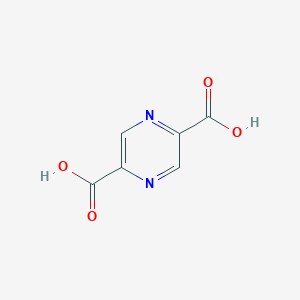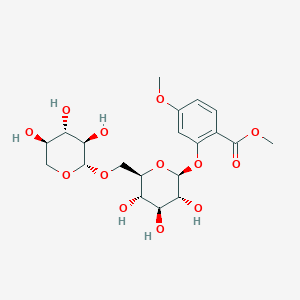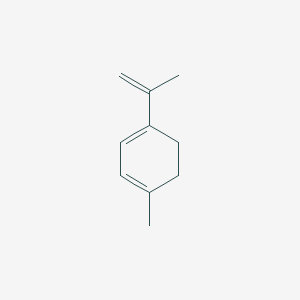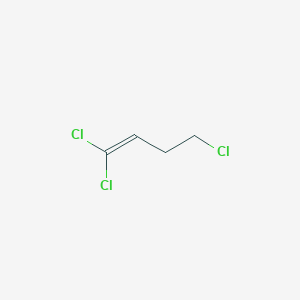
1,1,4-Trichlorobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4-Trichlorobut-1-ene is a synthetic organic compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is widely used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of 1,1,4-Trichlorobut-1-ene is not fully understood. However, studies have shown that it can interact with enzymes and proteins in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
1,1,4-Trichlorobut-1-ene has been shown to have various biochemical and physiological effects. It can cause liver damage, kidney damage, and lung damage. It can also affect the immune system, leading to immunosuppression. Additionally, it has been shown to have carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1,4-Trichlorobut-1-ene in lab experiments is that it is readily available and easy to synthesize. Additionally, it is a versatile compound that can be used in various types of experiments. However, one limitation is that it is a hazardous compound that requires special handling and storage procedures. It is also important to note that the use of this compound in lab experiments requires strict adherence to safety protocols.
Direcciones Futuras
There are several future directions for research related to 1,1,4-Trichlorobut-1-ene. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on the body. This could lead to the development of new treatments for diseases related to liver, kidney, and lung damage. Finally, there is a need for further research on the carcinogenic properties of this compound and its potential impact on human health.
Conclusion
In conclusion, 1,1,4-Trichlorobut-1-ene is a versatile compound that is widely used in scientific research. It is synthesized using a simple reaction and has various applications in biochemistry, pharmacology, and toxicology. However, it is a hazardous compound that requires special handling and storage procedures. Further research is needed to fully understand its mechanism of action and potential impact on human health.
Métodos De Síntesis
1,1,4-Trichlorobut-1-ene can be synthesized by the reaction of 1,4-butadiene with chlorine gas in the presence of a catalyst. This reaction results in the replacement of two hydrogen atoms in the butadiene molecule with chlorine atoms, forming 1,1,4-Trichlorobut-1-ene. This synthesis method is widely used in research laboratories and industrial settings.
Aplicaciones Científicas De Investigación
1,1,4-Trichlorobut-1-ene is used in scientific research for various purposes. It is used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic chemistry reactions. Additionally, it is used in studies related to the metabolism and toxicity of xenobiotics.
Propiedades
Número CAS |
17219-57-7 |
|---|---|
Nombre del producto |
1,1,4-Trichlorobut-1-ene |
Fórmula molecular |
C4H5Cl3 |
Peso molecular |
159.44 g/mol |
Nombre IUPAC |
1,1,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h2H,1,3H2 |
Clave InChI |
CVLVVCWCZJRIHC-UHFFFAOYSA-N |
SMILES |
C(CCl)C=C(Cl)Cl |
SMILES canónico |
C(CCl)C=C(Cl)Cl |
Sinónimos |
1,1,4-Trichloro-1-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



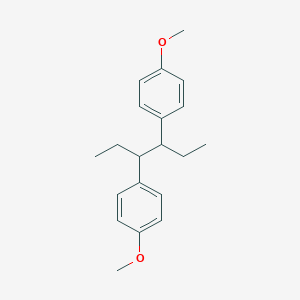
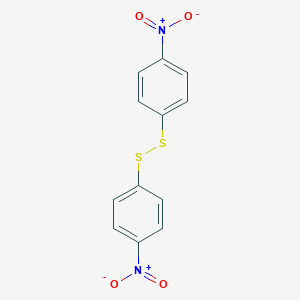
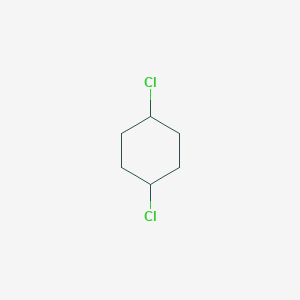
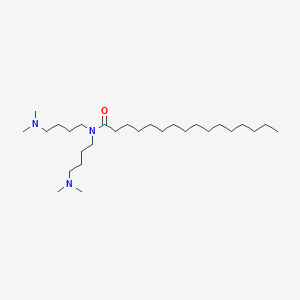
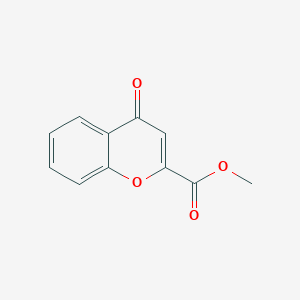
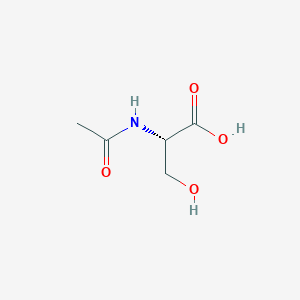
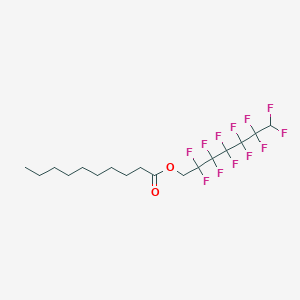
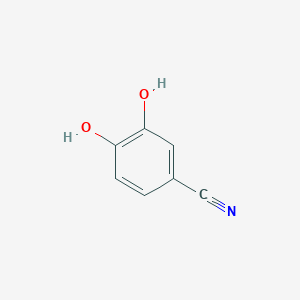
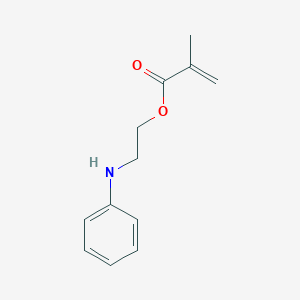
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)
